MAT2A Enzyme Inhibition Potency: AGI-43192 vs. Clinical Candidate AG-270 and Others
AGI-43192 exhibits an IC50 of 32 nM against MAT2A enzyme activity . This places it in the high-potency range, comparable to the clinical candidate AG-270 (IC50 ~14-18 nM [1]) but 13-fold more potent than the early allosteric inhibitor PF-9366 (IC50 = 420 nM ). Compared to the brain-penetrant analog AGI-41998, AGI-43192 maintains comparable enzymatic potency while offering distinct brain exposure properties [2].
| Evidence Dimension | MAT2A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | AG-270: 14-18 nM; PF-9366: 420 nM; AGI-41998: ~similar potency |
| Quantified Difference | ~13-fold more potent than PF-9366; comparable to AG-270 and AGI-41998 |
| Conditions | In vitro enzymatic assay measuring MAT2A activity |
Why This Matters
Selecting AGI-43192 over PF-9366 provides a 13-fold improvement in target engagement at the enzymatic level, reducing the required dose and potential off-target effects in MAT2A-dependent experiments.
- [1] Konteatis Z, et al. J Med Chem. 2021. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. PMID: 33829783. View Source
- [2] Li M, et al. J Med Chem. 2022. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads. PMID: 35293760. View Source
